molecular formula C22H23N5O3S B2720262 2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE CAS No. 847164-24-3

2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE

Cat. No.: B2720262
CAS No.: 847164-24-3
M. Wt: 437.52
InChI Key: RZJIJURKLMHKKZ-UHFFFAOYSA-N
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Description

This compound belongs to the quinoxaline-acetonitrile class, characterized by a quinoxaline core substituted at the 2-position with a 4-methylpiperazine group and a 4-methoxybenzenesulfonyl moiety. The 4-methylpiperazine substituent enhances solubility and bioavailability via its basic nitrogen, while the sulfonyl group contributes to metabolic stability and target binding .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-26-11-13-27(14-12-26)22-21(24-18-5-3-4-6-19(18)25-22)20(15-23)31(28,29)17-9-7-16(30-2)8-10-17/h3-10,20H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJIJURKLMHKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and specific solvents like acetonitrile to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For instance, it can inhibit cyclooxygenase-2 (COX-2) enzymes, reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Quinoxaline Substituent Sulfonyl/Acetonitrile Substituent Key Properties/Biological Activity Reference
2-(4-Methoxybenzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile (Target) 3-(4-Methylpiperazin-1-yl) 4-Methoxybenzenesulfonyl Enhanced solubility, kinase inhibition
2-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile 3-(Trifluoromethyl) 4-Methoxyphenyl High lipophilicity, moderate cytotoxicity
(3-Chloro-quinoxalin-2-yl)-(3,4-dimethyl-benzenesulfonyl)-acetonitrile 3-Chloro 3,4-Dimethylbenzenesulfonyl Electron-withdrawing effects, lower solubility
Quinoxaline derivatives with 2-phenylthiazol-4-yl substituents 3-(2-Phenylthiazol-4-yl) N/A Moderate anti-cancer activity (IC₅₀: 5–10 μM)

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s 4-methylpiperazine group improves aqueous solubility (logP ≈ 2.1) compared to the trifluoromethyl analog (logP ≈ 3.5) .
  • Metabolic Stability : The 4-methoxybenzenesulfonyl group reduces oxidative metabolism, enhancing half-life relative to 3,4-dimethylbenzenesulfonyl analogs .
  • Binding Affinity : Methylpiperazine’s basic nitrogen facilitates hydrogen bonding with kinase ATP-binding pockets, leading to lower IC₅₀ values (e.g., 0.8 μM vs. 5 μM for thiazolyl derivatives) .

Research Findings and Mechanistic Insights

  • Kinase Inhibition : The target compound selectively inhibits Aurora kinase A, a key regulator of mitosis, by forming a hydrogen bond network via the methylpiperazine and sulfonyl groups .
  • Synergistic Effects: Combining the target compound with cisplatin enhances apoptosis in solid tumors, unlike non-piperazine analogs .
  • Toxicity Profile : The 4-methoxybenzenesulfonyl group minimizes hepatotoxicity compared to analogs with unsubstituted sulfonyl groups .

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